DBCO-PEG3-NHS

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKCMSLZFYEMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to DBCO-PEG3-NHS: Structure, Bioconjugation, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG3-NHS). It is designed to be a core resource for researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics. This guide details the chemical architecture of this compound, its role as a heterobifunctional crosslinker, and provides step-by-step protocols for its use in antibody-drug conjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties of this compound

This compound is a versatile crosslinker that facilitates the covalent attachment of molecules through two distinct reactive functionalities. Its structure is comprised of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG3): A short polyethylene glycol linker consisting of three ethylene glycol units. The PEG linker is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.

The combination of these three components makes this compound an ideal reagent for linking a molecule with a primary amine to another molecule bearing an azide group.

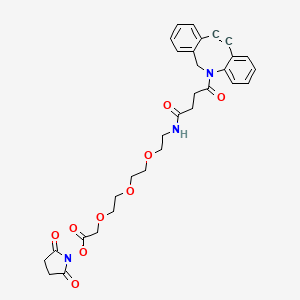

Chemical Structure of this compound

Caption: Molecular components of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing essential information for experimental design and execution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₃N₃O₉ | [1] |

| Molecular Weight | 591.61 g/mol | [1] |

| Purity | >95% | [2] |

| Solubility | Soluble in DMSO, DMF | [3] |

| Storage (Solid) | -20°C for up to 3 years | [4] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |

Table 2: Reaction Parameters for Bioconjugation with DBCO-PEG-NHS Esters

| Parameter | Recommended Conditions | Reference(s) |

| NHS Ester Reaction (Amine Coupling) | ||

| pH | 7.2 - 8.5 | [5] |

| Molar Excess of DBCO-PEG-NHS to Protein | 5- to 20-fold | [6] |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | |

| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | [6] |

| SPAAC Reaction (Copper-Free Click Chemistry) | ||

| Molar Excess of Azide-Molecule to DBCO-Protein | 1.5- to 10-fold | |

| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | |

| Optimal Temperature | 4°C to 37°C |

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: antibody conjugation and PROTAC synthesis.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of an antibody with this compound, followed by conjugation to an azide-containing molecule.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-containing molecule of interest

-

Desalting column

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[7]

-

If necessary, adjust the pH of the antibody solution to 8.0-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.

-

-

This compound Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] Do not store the reconstituted reagent.

-

-

Antibody Labeling with this compound:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[7]

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]

-

Incubate for 15 minutes at room temperature.

-

-

Purification of DBCO-labeled Antibody:

-

Remove excess, unreacted this compound using a desalting column equilibrated with PBS (pH 7.4).[7]

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Combine the purified DBCO-labeled antibody with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended.[7]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography.

-

Caption: Experimental workflow for antibody conjugation.

Protocol for PROTAC Synthesis using this compound

This protocol outlines a two-step synthesis of a PROTAC, where an amine-containing E3 ligase ligand is first conjugated to this compound, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Materials:

-

Amine-containing E3 ligase ligand

-

This compound

-

Anhydrous DMF or DMSO

-

Azide-functionalized target protein ligand

-

Reaction monitoring tools (e.g., LC-MS)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Conjugation of E3 Ligase Ligand to this compound:

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. The reaction time will vary depending on the reactivity of the amine on the E3 ligase ligand.

-

-

Purification of the DBCO-Linker-Ligase Conjugate:

-

Upon completion of the reaction, purify the crude product by preparative HPLC to obtain the DBCO-linker-E3 ligase ligand conjugate.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in anhydrous DMSO.[8]

-

Stir the reaction mixture at room temperature for 12-24 hours.[8] It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.[8]

-

Monitor the reaction progress by LC-MS.[8]

-

-

Final PROTAC Purification:

Caption: Logical relationship in PROTAC synthesis.

Signaling Pathways and Applications

This compound is instrumental in the construction of molecular tools used to probe and manipulate cellular signaling pathways.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody that targets a specific cancer cell antigen. The NHS ester end of the linker reacts with the antibody, and the DBCO end can be used to click on an azide-modified drug molecule. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.

Application in PROTACs

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a valuable tool in PROTAC synthesis, enabling the modular assembly of the target-binding ligand and the E3 ligase ligand. By facilitating the degradation of disease-causing proteins, PROTACs represent a novel therapeutic modality.

Caption: PROTAC mechanism of action signaling pathway.

This in-depth technical guide provides a solid foundation for understanding and utilizing this compound in advanced bioconjugation and drug development applications. The provided protocols and data serve as a starting point for experimental design, which may require further optimization for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to DBCO-PEG3-NHS: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG3-NHS). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

Core Chemical Properties and Specifications

This compound is characterized by two reactive functional groups: a DBCO moiety for reaction with azide-containing molecules and an NHS ester for reaction with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Several variants of this linker exist, including sulfonated versions for increased aqueous solubility and cleavable versions incorporating disulfide bonds.

Below is a summary of the key chemical specifications for this compound and its common derivatives.

| Property | This compound | Sulfo this compound | DBCO-PEG3-SS-NHS |

| Molecular Formula | C32H35N3O9[1] | C35H40N4O13S | C34H39N3O9S2[2] |

| Molecular Weight | 605.64 g/mol [1] | 756.8 g/mol | 697.2 g/mol [2] |

| CAS Number | 2163772-16-3[1] | Not readily available | Not readily available |

| Purity | >90%[1] | >96% | >90%[2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile)[2] | Water, DMSO, DCM, DMF | DCM, THF, acetonitrile, DMF and DMSO[2] |

| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for 6 months, -20°C for 1 month.[3][4] | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5] | -20°C[2][6] |

| Physical Form | Solid | Solid | Viscous oil[2] |

Reaction Mechanism and Applications

This compound is a powerful crosslinker used in a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., on proteins, antibodies, or peptides) to form a stable amide bond.[7][8] This reaction is typically carried out in a non-nucleophilic buffer at a pH between 7 and 9.[8] The second step involves the "click" reaction between the DBCO group and an azide-modified molecule. This strain-promoted alkyne-azide cycloaddition is highly efficient and occurs under mild, aqueous conditions without the need for a toxic copper catalyst.[2][9]

This dual reactivity makes this compound highly versatile for a range of applications, including:

-

Antibody-drug conjugate (ADC) development : Linking cytotoxic drugs to antibodies for targeted cancer therapy.[10]

-

PROTAC synthesis : As a linker in the synthesis of proteolysis-targeting chimeras.[3][4]

-

Biomolecule labeling and detection : Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or other biomolecules.

-

Surface modification : Immobilizing proteins or peptides onto surfaces.[7]

General Experimental Protocol: Protein-Small Molecule Conjugation

The following is a generalized protocol for the conjugation of a protein (containing primary amines) with an azide-modified small molecule using this compound. Note that optimal conditions, such as molar excess of the linker and reaction times, may need to be determined empirically for specific applications.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Azide-modified molecule of interest

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

Step 1: Activation of Protein with this compound

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

Add the this compound stock solution to the protein solution. A 20-30 fold molar excess of the linker over the protein is a common starting point.[11]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[11]

-

To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[11]

Step 2: Removal of Excess Linker

-

Remove the unreacted this compound and the quenched linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.

Step 3: Copper-Free Click Chemistry Reaction

-

Add the azide-modified molecule to the purified, DBCO-activated protein. A 2-4 fold molar excess of the azide molecule is typically sufficient.[11]

-

Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C.[11]

Step 4: Final Purification and Analysis

-

Purify the final protein conjugate from excess azide-modified molecule and any side products using an appropriate method, such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[11]

-

Analyze the final conjugate to confirm successful conjugation and purity. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry can be employed.

Conclusion

This compound and its derivatives are indispensable reagents in the field of bioconjugation. Their heterobifunctional nature, combined with the efficiency and biocompatibility of copper-free click chemistry, provides a robust platform for the development of complex biomolecular constructs for a wide array of research, diagnostic, and therapeutic applications. The provided specifications and general protocol serve as a starting point for researchers to incorporate this versatile linker into their workflows.

References

- 1. precisepeg.com [precisepeg.com]

- 2. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Sulfo this compound ester_TargetMol [targetmol.com]

- 6. DBCO-PEG3-SS-NHS Ester - Creative Biolabs [creative-biolabs.com]

- 7. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 8. glenresearch.com [glenresearch.com]

- 9. NHS-PEG5-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Amine-Reactive Chemistry of DBCO-PEG3-NHS Ester

For researchers, scientists, and professionals in drug development, the precise and efficient modification of biomolecules is paramount. DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that has gained prominence for its role in bioconjugation, particularly in the fields of proteomics, diagnostics, and targeted drug delivery. This guide provides an in-depth examination of the reaction mechanism of this compound ester with primary amines, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate its effective application.

Core Components and Their Functions

The this compound ester molecule is comprised of three key functional moieties:

-

DBCO (Dibenzocyclooctyne): A sterically strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific and efficient conjugation of the DBCO-labeled molecule to an azide-containing partner, even in complex biological milieu.[1][2][3]

-

PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol (PEG) linker. The PEG3 spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature when working with biological samples.[2][3] It also mitigates steric hindrance, providing better access for the reactive groups to their targets.

-

NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group. The NHS ester is one of the most common and effective moieties for targeting primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[4][5][6][7]

The Mechanism of Amine Acylation

The fundamental reaction between this compound ester and a primary amine is a nucleophilic acyl substitution.[6] The primary amine, in its deprotonated state, acts as a nucleophile that attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the DBCO-PEG3 moiety and the target molecule.[8]

Figure 1. Reaction mechanism of this compound with a primary amine.

Quantitative Aspects of the Reaction

The efficiency of the labeling reaction is influenced by several factors, with pH being the most critical. A delicate balance must be struck to maximize the nucleophilicity of the primary amine while minimizing the hydrolysis of the NHS ester.

| Parameter | Recommended Value/Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is frequently recommended.[4][5][9] |

| NHS Ester Half-life | ~4-5 hours at pH 7.0 (0°C)~10 minutes at pH 8.6 (4°C) | The rate of hydrolysis increases significantly with higher pH.[7] |

| Molar Excess of NHS Ester | 5- to 50-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling.[9][10][11] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer incubation times may be necessary for less concentrated samples.[9][10] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5][9][12] |

Competing Reaction: Hydrolysis

In aqueous environments, the NHS ester is susceptible to hydrolysis, which renders it inactive for conjugation. This competing reaction becomes more pronounced at higher pH values. Therefore, it is crucial to prepare the NHS ester solution immediately before use and to carefully control the reaction pH to maximize the yield of the desired conjugate.[7][9]

Experimental Protocol: Labeling a Protein with this compound Ester

This protocol provides a general procedure for the conjugation of this compound ester to a protein. Optimization may be required for specific applications.

Materials:

-

Protein of interest

-

This compound Ester

-

Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).[4][9]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5][9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[9]

-

Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment[9]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[13]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[10][13]

-

Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution while gently vortexing.[9] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[13]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9] This step ensures that any unreacted NHS ester is deactivated.

-

Purify the Conjugate: Remove unreacted this compound ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9]

-

Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using methods such as UV-Vis spectrophotometry or mass spectrometry.

Figure 2. General experimental workflow for protein labeling.

Conclusion

The reaction of this compound ester with primary amines is a robust and widely used method for introducing a bioorthogonal handle onto proteins and other biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the influence of pH on reaction kinetics, and the potential for hydrolysis is essential for achieving high conjugation efficiencies. By following well-defined protocols and optimizing reaction conditions, researchers can effectively leverage this chemistry for a broad range of applications in drug development and life sciences research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. DBCO-PEG3-SS-NHS | AxisPharm [axispharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. interchim.fr [interchim.fr]

- 12. interchim.fr [interchim.fr]

- 13. broadpharm.com [broadpharm.com]

understanding the role of the PEG3 spacer in DBCO linkers

An In-Depth Technical Guide to the Role of the PEG3 Spacer in DBCO Linkers

Introduction to DBCO Linkers and the Need for Spacers

In the fields of bioconjugation, diagnostics, and drug development, the ability to specifically and efficiently link molecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose.[1][] This bioorthogonal reaction occurs between an azide-functionalized molecule and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for cytotoxic copper catalysts.[][3] This makes it ideal for use in complex biological systems, including live cells.[4][5]

DBCO reagents themselves are often hydrophobic. This inherent property can lead to challenges such as poor solubility in aqueous buffers, aggregation of the labeled biomolecule, and reduced reaction efficiency due to steric hindrance.[6] To overcome these limitations, a spacer is often incorporated between the DBCO moiety and the reactive group that attaches to the payload. Polyethylene glycol (PEG) is a widely used spacer material due to its hydrophilicity, biocompatibility, and flexible structure.[7][8] This guide focuses specifically on the role and benefits of a short, three-unit PEG spacer (PEG3) in the context of DBCO linkers.

The Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer in a DBCO linker imparts several critical advantages that enhance its performance in bioconjugation applications. These benefits stem directly from the physicochemical properties of the ethylene glycol repeats.

Enhanced Hydrophilicity and Solubility

A primary challenge with many bioconjugation reagents is their limited solubility in the aqueous buffers required for biological experiments.[6] The DBCO group is hydrophobic, and attaching it to a protein or other biomolecule can decrease the solubility of the entire conjugate. The PEG3 spacer, composed of repeating ethylene oxide units, is highly hydrophilic and significantly improves the water solubility of the DBCO linker.[4][9][10] This is crucial for preventing aggregation and precipitation, especially when working with sensitive biomolecules like antibodies.[6][11] Enhanced solubility ensures that the reaction can be performed in physiological buffers with minimal need for organic co-solvents, which can denature proteins.[6]

Reduction of Steric Hindrance

The PEG3 spacer acts as a flexible arm, extending the DBCO reactive group away from the surface of the molecule to which it is attached.[4][6] This separation minimizes steric hindrance, allowing the azide-containing binding partner more efficient access to the DBCO ring.[6] By overcoming spatial constraints, the spacer can lead to faster and more complete conjugation reactions, ultimately improving the yield and homogeneity of the final product.[3]

Mitigation of Aggregation

When hydrophobic molecules are conjugated to biomolecules, they can induce aggregation, where the conjugates clump together.[6] This is a significant issue in drug development, particularly for antibody-drug conjugates (ADCs), as aggregation can compromise biological function and lead to accelerated plasma clearance or an unwanted immunogenic response.[6][12] The hydrophilic PEG3 spacer helps to shield the hydrophobic DBCO moiety and prevents the close packing of conjugated molecules, reducing the tendency for aggregation and maintaining the stability of the final product.[4][6][10]

Influence on Reaction Kinetics and Pharmacokinetics

The inclusion of a PEG spacer can positively influence the kinetics of the SPAAC reaction. By reducing steric hindrance and improving solubility, the linker can increase the reaction rate.[6] One study noted that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[3]

While longer PEG chains (e.g., >2 kDa) are well-known for significantly extending the in-vivo circulation half-life of therapeutics, even short linkers like PEG3 can subtly influence pharmacokinetic properties.[13][14] By improving the overall hydrophilicity of a small molecule or peptide conjugate, the PEG3 spacer can help reduce non-specific binding and improve its biodistribution profile.[15][16]

Quantitative Data and Comparisons

Direct quantitative comparisons focusing solely on the PEG3 spacer in DBCO linkers are limited in publicly available literature. However, data from studies comparing non-PEGylated linkers to those with short PEG spacers (like PEG4) and studies comparing various short PEG spacer lengths provide valuable insights into their impact.

Table 1: Comparison of Aqueous Solubility for DBCO-NHS Ester Reagents This table illustrates the dramatic effect a short PEG spacer has on the aqueous solubility of a DBCO reagent.

| Reagent | Aqueous Solubility | Notes |

| DBCO-NHS Ester | Poorly soluble | Requires dissolution in an organic solvent (e.g., DMSO, DMF) before use in aqueous reactions.[6] |

| DBCO-PEG4-NHS Ester | Soluble up to 5.5 mM | The hydrophilic PEG4 spacer significantly improves water solubility.[6] |

Table 2: Impact of PEG Spacer Length on Hydrophilicity and In Vivo Performance of Bombesin Antagonists This data, from a study on radiolabeled peptides, shows how hydrophilicity (measured as logD, where a more negative value is more hydrophilic) and biological properties are tuned by PEG spacer length.

| Parameter | PEG2 Analog | PEG4 Analog | PEG6 Analog | PEG12 Analog |

| Hydrophilicity (logD) | -1.95 | N/A | N/A | -2.22 |

| Serum Stability (T1/2) | 246 ± 4 min | N/A | 584 ± 20 min | Lower than PEG6 |

| Tumor-to-Kidney Ratio (4h) | N/A | 7.8 | 9.7 | N/A |

| (Data sourced from a study on 177Lu-labeled bombesin antagonists.[15]) |

A similar study comparing PEG2, PEG3, PEG4, and PEG6 spacers found that hydrophilicity increased with spacer length, with a significant increase observed between PEG2 (logD -2.27) and PEG3 (logD -2.43).[16] However, the overall influence of these short "mini-PEG" spacers on in-vivo biodistribution was minor, though the PEG3 version showed favorable lower liver uptake.[16]

Logical and Experimental Workflows

Visualizing the role of the PEG3 spacer and its application in a typical experiment helps to clarify its importance.

Caption: Logical flow of the benefits derived from the PEG3 spacer's core properties.

Caption: The SPAAC reaction between an azide and a DBCO-PEG3 linker.

Caption: A typical experimental workflow for bioconjugation using a DBCO-PEG3 linker.

Experimental Protocols

The following are generalized methodologies for key experiments involving DBCO-PEG3 linkers. Researchers must optimize conditions for their specific molecules.

Protocol 1: General Protein Conjugation via NHS Ester and SPAAC

This protocol describes the labeling of a protein (e.g., an antibody) with an azide group, followed by conjugation to a payload functionalized with a DBCO-PEG3 linker.

Part A: Introduction of Azide Moiety onto the Protein [17]

-

Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. The recommended protein concentration is 2-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve an amine-reactive azide linker (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation: Add a 10-20 fold molar excess of the azide-NHS ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.[18]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted azide reagent by size-exclusion chromatography (SEC) or dialysis. The azide-functionalized protein is now ready for the SPAAC reaction.

Part B: SPAAC Reaction with DBCO-PEG3-Payload [3][19]

-

Reagent Preparation: Dissolve the DBCO-PEG3-functionalized payload (e.g., DBCO-PEG3-Drug) in a compatible solvent (DMSO is common).

-

SPAAC Ligation: Add a 3-10 fold molar excess of the DBCO-PEG3-Payload solution to the purified azide-functionalized protein.

-

Incubation: The reaction proceeds rapidly without a catalyst.[4] Incubate for 2-12 hours at room temperature or 4°C. Reaction time depends on the specific reactants.

-

Final Purification: Purify the final conjugate to remove any unreacted DBCO-PEG3-Payload. Size-exclusion chromatography (SEC) is highly effective for separating the larger protein conjugate from smaller unreacted molecules.[18]

-

Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and purity using methods such as UV-Vis spectroscopy, HPLC, and SDS-PAGE.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)[19]

-

Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the protein conjugate to be purified.

-

Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS pH 7.4).

-

Sample Loading: Load the conjugation reaction mixture onto the column. For optimal separation, the sample volume should be between 2-5% of the total column volume.[18]

-

Elution: Elute the sample with the equilibration buffer at the flow rate recommended by the manufacturer.

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated payload (if it has a chromophore). The protein conjugate will typically elute first, followed by smaller, unreacted molecules.

-

Analysis: Pool the fractions containing the purified conjugate and confirm purity.

Conclusion

The PEG3 spacer, while short, plays a pivotal role in optimizing the performance of DBCO linkers for bioconjugation. By dramatically improving aqueous solubility, minimizing steric hindrance, and preventing aggregation, it addresses the key drawbacks associated with the hydrophobicity of the DBCO moiety.[4][6][9] These advantages facilitate more efficient and reliable conjugation reactions under biocompatible conditions, leading to higher yields of stable, functional conjugates. For researchers in drug development and diagnostics, leveraging a DBCO linker equipped with a PEG3 spacer is a critical design choice for ensuring the successful synthesis and application of precisely engineered biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. DBCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: A Technical Guide to the Storage and Handling of DBCO-PEG3-NHS

For Immediate Release

A comprehensive technical guide detailing the critical aspects of storing and handling DBCO-PEG3-NHS (Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester) has been compiled to support researchers, scientists, and drug development professionals in maximizing the potential of this pivotal bioconjugation reagent. This guide provides an in-depth overview of best practices, from initial receipt and storage to its application in complex experimental workflows, ensuring the integrity and reactivity of the compound for successful and reproducible outcomes.

This compound is a key player in the field of bioconjugation, particularly in copper-free click chemistry. Its heterobifunctional nature, featuring a strain-promoted alkyne (DBCO) and an amine-reactive NHS ester, allows for the efficient and specific labeling of biomolecules such as proteins and antibodies. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.

This technical guide addresses the crucial, yet often overlooked, aspects of pre-analytical variability by providing clear, data-driven recommendations for storage and handling. Adherence to these guidelines is paramount to preserving the compound's reactivity and ensuring the validity of experimental results.

Storage Recommendations for this compound

Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The compound is available in both powdered and solvent forms, with distinct storage requirements for each.

| Form | Storage Temperature | Duration | Notes |

| Powder (Solid) | -20°C | Up to 3 years[1] | Protect from moisture and light. |

| 4°C | Up to 2 years[1] | For shorter-term storage. | |

| In Solvent (DMSO) | -80°C | Up to 6 months[1][2] | Must be sealed and protected from moisture and light. |

| -20°C | Up to 1 month[1][2] | For frequent use; minimize freeze-thaw cycles. | |

| 4°C | Up to 2 weeks[3] | For immediate or very short-term use. |

It is critical to note that the NHS ester moiety is susceptible to hydrolysis. Therefore, exposure to moisture must be strictly avoided for both the solid compound and its solutions. It is recommended to warm the vial to room temperature before opening to prevent condensation. For unused portions of the reagent, particularly in solution, purging the vial with an inert gas like argon or nitrogen before sealing can further mitigate degradation.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, adherence to safety protocols is essential when working with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, information for structurally similar compounds provides guidance on necessary precautions.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

-

Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid breathing dust, fumes, or vapors. Hands should be washed thoroughly after handling, and eating, drinking, or smoking in the laboratory is strictly prohibited.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols: A Step-by-Step Guide to Protein Conjugation

The following protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody or other protein.

Pre-Conjugation Considerations:

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as they will compete with the intended reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers at a pH of 7.2-8.5 are recommended.

-

Protein Purity and Preparation: Ensure the protein solution is free of extraneous amine-containing substances like BSA or gelatin. These can be removed via appropriate purification methods such as affinity chromatography or filtration. The protein solution should be concentrated to 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10 mM. Do not store the reconstituted reagent for extended periods, as the NHS ester is prone to hydrolysis.

Conjugation Workflow

Detailed Experimental Steps:

-

Reaction Setup: Add a 5- to 20-fold molar excess of the freshly prepared this compound solution to the protein solution.[4] The final concentration of DMSO or DMF in the reaction mixture should ideally be less than 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4] Gentle agitation during incubation can improve conjugation efficiency.

-

Purification: Following incubation, remove the excess, unreacted this compound using a desalting column, spin filtration, or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).

-

Characterization and Quantification: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). The successful conjugation can also be confirmed by SDS-PAGE, which will show an increase in the molecular weight of the protein, or by mass spectrometry for a more precise mass determination.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link different molecular entities, enabling a wide range of biological applications. The following diagram illustrates the logical relationship in a typical antibody-drug conjugate (ADC) synthesis using this linker.

This guide consolidates critical information for the effective and safe use of this compound. By adhering to these recommendations, researchers can ensure the reliability of their experiments and contribute to the advancement of bioconjugate-based technologies.

References

Navigating Bioconjugation: A Technical Guide to DBCO-PEG3-NHS Ester

For Immediate Release

This technical guide provides an in-depth overview of DBCO-PEG3-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, application protocols, and underlying principles of this versatile reagent.

Core Compound Specifications

Two distinct compounds are often referred to as this compound ester, each with a unique CAS number and molecular weight. It is crucial for researchers to verify the specific compound being used for their application. The key specifications are summarized below for clarity and comparison.

| Feature | This compound Ester | DBCO-PEG3-CH2CO-NHS Ester |

| CAS Number | 2163772-16-3[1][2] | 2249926-63-2[3][4][5] |

| Molecular Formula | C32H35N3O9[1] | C31H33N3O9[3][4] |

| Molecular Weight | 605.64 g/mol [1] | 591.61 g/mol [3][4] |

| Purity | Typically >90-95%[1] | Typically >98% |

Introduction to this compound Ester

This compound ester is a powerful tool in bioconjugation, featuring two key reactive groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the surface of proteins and antibodies. The DBCO group enables "copper-free" click chemistry, a highly efficient and bioorthogonal reaction with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This dual functionality allows for the precise and stable linkage of different molecules, making it a valuable component in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules for imaging and diagnostic applications[6][][8].

Experimental Protocol: Antibody Labeling with this compound Ester

This protocol provides a general procedure for the conjugation of this compound ester to an antibody. Optimal conditions may vary depending on the specific antibody and desired degree of labeling.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

This compound ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or spin filter for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

-

Adjust the antibody concentration to 1-10 mg/mL in a suitable buffer.

-

-

This compound Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound ester and quenching buffer using a desalting column or a spin filter with an appropriate molecular weight cutoff for the antibody.

-

The purified DBCO-labeled antibody is now ready for subsequent azide-alkyne cycloaddition reactions.

-

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound ester and the underlying chemical transformation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sibian-chem.com [sibian-chem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. InvivoChem [invivochem.com]

- 5. DBCO-PEG3-CH2CO-NHS ester | CAS: 2249926-63-2 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 8. 2249926-63-2|DBCO-PEG3-CH2CO-NHS ester|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Bioconjugation Using DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bioconjugation utilizing dibenzocyclooctyne (DBCO) reagents. It details the underlying principles, advantages, and applications of this advanced chemical tool, with a focus on its role in modern drug development and life sciences research. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate the practical application of DBCO-mediated bioconjugation.

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, specifically for a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, efficient, and highly specific.[2]

The core of SPAAC lies in the unique structure of DBCO, a strained cyclic alkyne. This inherent molecular tension makes it highly reactive towards azide-functionalized molecules, leading to the formation of a stable triazole linkage.[] This reaction proceeds efficiently under mild, physiological conditions (neutral pH, aqueous environment, and room temperature) without the need for a cytotoxic copper(I) catalyst, which is a significant advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and organisms.[3][5]

The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with or cross-react with native biochemical processes within a cell.[][3] This high degree of specificity allows for the precise labeling and modification of biomolecules such as proteins, nucleic acids, and lipids in complex biological environments.[]

Core Advantages of DBCO-Mediated Bioconjugation

The use of DBCO reagents in bioconjugation offers several distinct advantages that are critical for researchers and drug development professionals:

-

Biocompatibility: The reaction is copper-free, eliminating the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[3][6]

-

High Specificity and Bioorthogonality: DBCO selectively reacts with azides, avoiding side reactions with other functional groups commonly found in biological systems like amines and thiols.[5][6]

-

Rapid Reaction Kinetics: The inherent ring strain of DBCO results in fast reaction rates, often leading to the completion of the reaction in under five minutes in some cases, which translates to high yields of the desired conjugate.[3]

-

Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[6][7]

-

High Efficiency: The formation of the stable triazole product typically proceeds in quantitative yield.[6][7]

-

Stability: Both the DBCO and azide functional groups demonstrate long-term stability on biomolecules prior to conjugation.[3][6]

-

Traceability: DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of the reaction progress and characterization of the conjugate.[6][7]

Applications in Research and Drug Development

The versatility and robustness of DBCO-mediated bioconjugation have led to its widespread adoption in numerous applications:

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[3][8] The precise control over the drug-to-antibody ratio (DAR) is a key advantage in optimizing ADC efficacy.[3]

-

PROTACs (Proteolysis Targeting Chimeras): DBCO chemistry is used to synthesize these bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8]

-

Live-Cell Imaging and Labeling: The bioorthogonal nature of the DBCO-azide reaction allows for the specific labeling of biomolecules in living cells without disrupting cellular processes.[3]

-

Drug Delivery and Targeting: DBCO-functionalized nanoparticles and liposomes can be used for targeted drug delivery to specific cells or tissues that have been metabolically labeled with azides.[9][10]

-

Biomolecule Immobilization: DBCO reagents are used to attach proteins, peptides, or nucleic acids to surfaces for applications such as biosensors and microarrays.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving DBCO reagents. These values are intended as a general guide, and optimal conditions may vary depending on the specific reactants and experimental goals.

| Parameter | Value | Conditions | Reference(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [3] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [3] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [3][11] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [3] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [3] |

Table 1: General Reaction Parameters for DBCO-Mediated Bioconjugation.

| Property | Value |

| Molecular Formula | C₃₀H₃₆N₂O₈ |

| Molecular Weight | 552.6 g/mol |

| Purity | Typically >95% (as determined by HPLC) |

| Appearance | Light yellow oil or solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C, desiccated |

Table 2: Physicochemical and Technical Data for a Representative DBCO Reagent (DBCO-NHCO-PEG4-acid).[8]

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving DBCO reagents.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines (e.g., lysine residues).

Materials:

-

Antibody (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)[6]

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6]

-

-

Reaction Setup:

-

Incubation:

-

Quenching (Optional but Recommended):

-

Purification:

-

Remove excess, unreacted DBCO-NHS ester and quenching reagents using a desalting column or through dialysis.[7]

-

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol details the reaction between a DBCO-functionalized molecule (e.g., the antibody from Protocol 1) and an azide-functionalized molecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Analysis and Purification (if necessary):

-

The formation of the conjugate can be analyzed by methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting biomolecule.[6]

-

If one of the reactants was used in a large excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography.[12]

-

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in DBCO-mediated bioconjugation.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General Experimental Workflow for DBCO-Mediated Bioconjugation.

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 5. lifetein.com [lifetein.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 10. hiyka.com [hiyka.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

A Technical Guide to DBCO-PEG3-NHS: Advanced Bioconjugation for Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-PEG3-NHS, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for labeling proteins and peptides, and present quantitative data to enable precise control over your conjugation strategies. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their workflows, from basic research to the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a powerful tool in the bioconjugation toolbox, enabling the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to proteins, peptides, and other biomolecules containing primary amines. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with amine groups, such as the side chain of lysine residues or the N-terminus of a polypeptide chain.

The key feature of this reagent is the DBCO group, which is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the DBCO-labeled biomolecule to an azide-containing molecule, even in complex biological environments, without the need for a cytotoxic copper catalyst.[1]

The molecule also incorporates a short, hydrophilic polyethylene glycol (PEG) spacer (PEG3). This spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the labeled molecule.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Name | Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester | N/A |

| Molecular Formula | C31H33N3O9 | [2] |

| Molecular Weight | 591.61 g/mol | [2] |

| Purity | Typically >95% | N/A |

| Appearance | White to off-white solid or oil | [3] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | [3] |

| Storage Conditions | Store at -20°C, protected from moisture and light. | [3] |

| Reactive Groups | DBCO (reacts with azides), NHS ester (reacts with primary amines) | N/A |

Experimental Protocols

This section provides detailed protocols for the labeling of proteins and peptides with this compound, including reagent preparation, conjugation, quenching, and purification.

General Protein and Peptide Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein or peptide with this compound and its subsequent conjugation to an azide-containing molecule.

Detailed Protocol for Antibody Labeling

This protocol is a starting point for labeling antibodies with this compound. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or other purification system

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess should be determined empirically. Higher ratios can lead to protein precipitation.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching buffer using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Quantitative Data and Optimization

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the DBCO reagent to the protein, pH, and reaction time.

Effect of Molar Excess on Labeling Efficiency

The molar excess of this compound over the protein is a critical parameter. While a higher molar excess can increase the degree of labeling, it can also lead to protein aggregation and precipitation due to the hydrophobicity of the DBCO group.

| Molar Excess of DBCO-NHS to Antibody | Subsequent Click Reaction Yield | Observations |

| 5-10x | High | Optimal range for high conjugation yield. |

| >10x | Lower | Increased protein and/or DBCO precipitation observed. |

This data is generalized from studies on DBCO-NHS esters and may vary depending on the specific protein and reaction conditions.

pH of the Reaction

The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH range for this reaction is typically 7.0 to 8.5. At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH values, the hydrolysis of the NHS ester becomes more rapid, reducing the labeling efficiency.

Applications in Drug Development

This compound is a key reagent in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to attach a DBCO handle to the antibody, which can then be conjugated to an azide-modified drug payload via copper-free click chemistry.

The following diagram illustrates the general mechanism of action of an ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

The diagram below illustrates the general mechanism of action of a PROTAC.

Conclusion

This compound is a versatile and powerful reagent for the bioconjugation of proteins and peptides. Its ability to introduce a bioorthogonal DBCO handle via a stable amide bond, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By carefully considering the experimental parameters outlined in this guide, researchers can achieve efficient and controlled labeling of their biomolecules, paving the way for innovative discoveries and advancements in medicine.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG3-NHS Antibody Conjugation

These application notes provide a detailed protocol for the conjugation of a DBCO-PEG3-NHS ester to an antibody. This procedure is intended for researchers, scientists, and drug development professionals who are developing antibody-drug conjugates (ADCs) or other antibody conjugates for therapeutic or diagnostic applications. The protocol outlines the modification of an antibody with a dibenzocyclooctyne (DBCO) moiety, which can then be used in copper-free click chemistry reactions.

Principle of the Method

The conjugation process involves two main stages. First, the antibody is functionalized with a DBCO group by reacting the primary amine groups of lysine residues with the N-hydroxysuccinimide (NHS) ester of the this compound linker. This forms a stable amide bond. The incorporated polyethylene glycol (PEG) linker enhances the solubility of the resulting conjugate and reduces potential aggregation.[1][2] Following purification, the DBCO-modified antibody is ready for a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a molecule containing an azide group.[3][4][5] This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild, aqueous conditions.[2][6]

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency.

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like bovine serum albumin (BSA) or gelatin, it must be purified.[6][7] Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4, using methods like dialysis, tangential flow filtration (TFF), or desalting columns.[1][8]

-

Concentration Adjustment: After buffer exchange, concentrate the antibody solution to a recommended concentration of 1-10 mg/mL.[8] The antibody concentration can be determined using a NanoDrop spectrophotometer or a Bradford protein assay.[6]

This compound Ester Preparation

The this compound ester is sensitive to moisture and should be handled accordingly.

-

Reagent Handling: Allow the vial of this compound ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7]

-

Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] Note that DBCO-NHS ester in solid form is stable for at least a year at -20°C, but its solution in DMSO should be used within 2-3 months when stored at -20°C.[6]

Antibody Conjugation Reaction

This step involves the reaction of the antibody with the this compound ester.

-

Reaction Setup: Add a 5 to 20-fold molar excess of the freshly prepared this compound ester solution to the antibody solution.[8] To maintain the integrity of the antibody, the final concentration of DMSO or DMF in the reaction mixture should not exceed 10% (v/v).[2][8] A molar excess of 5 to 10 moles of DBCO per mole of antibody has been shown to result in a high conjugation yield.[1][9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][10] Gentle agitation during incubation can be beneficial.[]

-

Quenching: To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-100 mM.[7][8][10] This will hydrolyze any unreacted NHS esters.[8] Incubate for an additional 15 minutes.[6][7]

Purification of the DBCO-Conjugated Antibody

Purification is a critical step to remove unreacted this compound ester and other by-products.

-

Purification Methods: Several methods can be employed for purification, including size-exclusion chromatography (SEC), tangential flow filtration (TFF), dialysis, or spin desalting columns.[1][]

-

Size-Exclusion Chromatography (SEC): This method separates the larger DBCO-conjugated antibody from the smaller, unreacted DBCO-NHS ester.[1]

-

Tangential Flow Filtration (TFF): TFF is an effective and scalable method for removing small molecule impurities and for buffer exchange.[1]

-

Dialysis: A simple and effective method for removing small, unreacted molecules.[1]

-

Spin Desalting Columns: Useful for rapid removal of unreacted DBCO-NHS ester.[1]

-

-

Fraction Analysis: When using chromatography, collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions that contain the purified DBCO-conjugated antibody.[1]

Characterization of the DBCO-Conjugated Antibody

After purification, it is important to characterize the conjugate.

-

Purity Analysis: The purity of the conjugate can be assessed by SDS-PAGE.[1]

-

Degree of Labeling (DOL): The degree of labeling, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and around 310 nm for the DBCO group.[8]

Downstream Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

The purified DBCO-conjugated antibody is now ready for the copper-free click chemistry reaction.

-

Reaction Setup: Combine the DBCO-labeled antibody with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or an oligonucleotide).[6] A 1.5 to 10-fold molar excess of the azide-functionalized molecule relative to the DBCO-labeled antibody is recommended to ensure the reaction goes to completion.[8]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8][10]

-

Final Conjugate Validation: The final antibody conjugate can be validated using methods such as SDS-PAGE and liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound antibody conjugation protocol.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Reference |

| Antibody Concentration | 1-10 mg/mL | [8] |

| Molar Excess of this compound Ester | 5 to 20-fold | [8] |

| Optimal Molar Excess for High Yield | 5 to 10-fold | [1][9] |

| Final DMSO/DMF Concentration | < 10% (v/v) | [2][8] |

| Incubation Time | 30-60 min at RT or 2h on ice | [8][10] |

| Quenching Solution (Tris-HCl) | 20-100 mM | [7][8][10] |

| Quenching Time | 15 min | [6][7] |

| Molar Excess of Azide-Payload (for SPAAC) | 1.5 to 10-fold | [8] |

| SPAAC Incubation Time | 2-4h at RT or overnight at 4°C | [8][10] |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for antibody conjugation.

Caption: this compound reaction with a lysine residue.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 5. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Oligonucleotides with DBCO-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other biomolecules is a critical technique in various fields, including diagnostics, therapeutics, and fundamental research. One of the most robust and widely used methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1]

This document provides a detailed protocol for the covalent attachment of a DBCO moiety to an amine-modified oligonucleotide using a DBCO-PEG3-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary aliphatic amines on the oligonucleotide to form a stable amide bond.[2] The resulting DBCO-labeled oligonucleotide can then be readily conjugated to any azide-containing molecule. The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.[1]

Principle of the Method

The labeling process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1] Second, this amino-modified oligonucleotide is reacted with the this compound ester. The primary amine of the oligonucleotide performs a nucleophilic attack on the carbonyl of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).[2]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for the conjugation reaction, compiled from various sources. Optimal conditions may vary depending on the specific oligonucleotide sequence and length.

| Parameter | Recommended Value/Range | Notes |

| Oligonucleotide Concentration | 0.3 - 5 mM | Higher concentrations can improve reaction efficiency.[1] |

| This compound Ester Concentration | 10 - 20 mg/mL stock solution in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[3] |

| Molar Excess of NHS Ester | 5 - 20 fold molar excess over the oligonucleotide | A molar excess is required to drive the reaction to completion and account for any hydrolysis of the NHS ester.[2][4] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | pH should be maintained between 7.0 and 9.0.[1][2] Avoid buffers containing primary amines (e.g., Tris).[5] |

| Reaction Time | 1 - 3 hours to overnight | Longer reaction times may improve labeling efficiency.[5][6] |

| Reaction Temperature | Room Temperature (~25°C) | |

| Purification Recovery | >85% (using spin columns) | Recovery can vary depending on the purification method.[7] |

| Quantification Wavelengths | 260 nm (Oligonucleotide), ~309 nm (DBCO) | Used to determine the concentration and degree of labeling.[1] |

Experimental Protocols